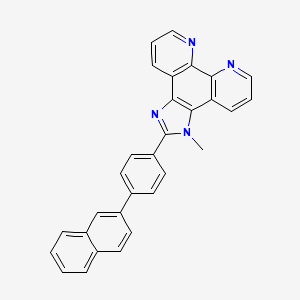
2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 is a complex organic compound that belongs to the class of imidazo[4,5-f][1,10]phenanthroline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to form different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[4,5-f][1,10]phenanthroline derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 has several scientific research applications:
Biology: The compound can be used in biological assays to study its interactions with biomolecules.
Mechanism of Action
The mechanism by which 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 exerts its effects involves its ability to interact with various molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-f][1,10]phenanthroline derivatives such as:
- 2-(1-pyrenyl)-1H-imidazo[4,5-f][1,10]phenanthroline
- 1-(4-(methyl)phenyl)-2-(1-pyrenyl)-imidazo[4,5-f][1,10]phenanthroline
Uniqueness
What sets 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 apart is its specific substitution pattern, which can influence its photophysical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVILDUORGWESI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

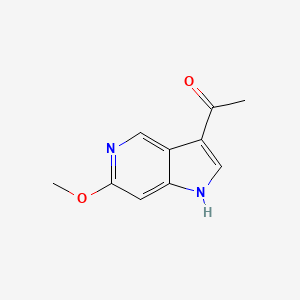
![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)
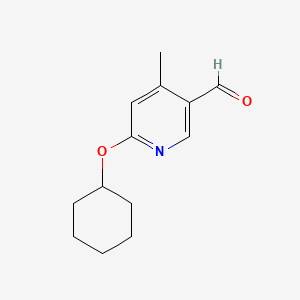
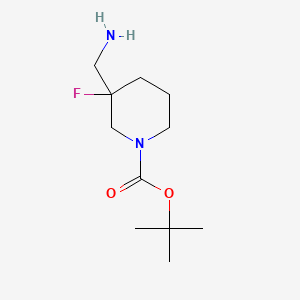
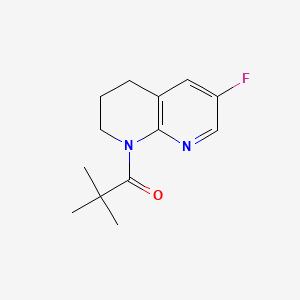

![2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582482.png)



![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)

![3-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582493.png)
